1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a pyrimidoindole moiety via a sulfanyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the Pyrimidoindole Moiety: The piperazine intermediate is then reacted with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol in the presence of a coupling agent to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as receptors and enzymes.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in blood pressure, heart rate, and smooth muscle contraction. The compound may also influence intracellular signaling pathways, leading to alterations in gene expression and protein synthesis.
Comparison with Similar Compounds
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:
Trazodone: A piperazine derivative used as an antidepressant, which also interacts with alpha1-adrenergic receptors.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia, known for its alpha1-adrenergic receptor antagonistic properties.
Urapidil: A compound with similar receptor binding properties, used to manage hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-3-8-20-19(13-16)22-23(27-20)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)17-4-6-18(31-2)7-5-17/h3-8,13,15,27H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFOCJXMLZRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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